calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate
Overview
Description
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, also known as calcium D-pantothenate, is a calcium salt of pantothenic acid (vitamin B5). This compound is widely used in the pharmaceutical and food industries due to its role as a vitamin supplement. It is essential for the synthesis and metabolism of proteins, carbohydrates, and fats.
Mechanism of Action
Target of Action
The primary target of Pantothenic Acid-13C3,15N Hemicalcium Salt is the biochemical pathway that synthesizes Coenzyme A (CoA) . CoA is a crucial molecule in numerous biological processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .
Mode of Action
As a labeled form of D-Pantothenic acid , this compound functions as an obligate precursor of CoA . It interacts with its targets by participating in the synthesis of CoA, thereby influencing the metabolic processes that CoA regulates .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of CoA . CoA plays a key role in the citric acid cycle (also known as the Krebs cycle), fatty acid synthesis and oxidation, and the modulation of protein function through acetylation .
Pharmacokinetics
As a water-soluble b vitamin , it is likely to have good bioavailability and be excreted in the urine when consumed in excess.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the synthesis of CoA . By contributing to CoA production, it influences numerous metabolic processes, including the metabolism of carbohydrates, lipids, proteins, and nucleic acids .
Action Environment
As a water-soluble vitamin , its stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
Pantothenic Acid-13C3,15N Hemicalcium Salt plays a key role in numerous biochemical reactions due to its involvement in the synthesis of CoA . CoA is a crucial cofactor in various enzymatic reactions, including the TCA cycle and fatty acid metabolism .
Cellular Effects
Pantothenic Acid-13C3,15N Hemicalcium Salt influences cell function by participating in the synthesis of CoA . CoA is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Pantothenic Acid-13C3,15N Hemicalcium Salt exerts its effects through its involvement in the synthesis of CoA . CoA interacts with various biomolecules, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
It is known that it plays a crucial role in the synthesis of CoA, which is involved in numerous cellular processes .
Metabolic Pathways
Pantothenic Acid-13C3,15N Hemicalcium Salt is involved in the metabolic pathway leading to the synthesis of CoA . CoA is a crucial cofactor in various enzymatic reactions, including the TCA cycle and fatty acid metabolism .
Transport and Distribution
It is known that it plays a crucial role in the synthesis of CoA, which is involved in numerous cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate typically involves the reaction of pantothenic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:
Pantothenic Acid+Calcium Hydroxide→Calcium D-Pantothenate+Water
Industrial Production Methods
In industrial settings, the production of calcium D-pantothenate involves the fermentation of specific microorganisms that produce pantothenic acid. The acid is then neutralized with calcium hydroxide to form the calcium salt. The process is optimized for high yield and purity, and the product is typically obtained as a white crystalline powder.
Chemical Reactions Analysis
Types of Reactions
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Essential for the growth and development of microorganisms in culture media.
Medicine: Used as a dietary supplement to treat vitamin B5 deficiency and in formulations for wound healing and skin care.
Industry: Added to animal feed to promote growth and improve health.
Comparison with Similar Compounds
Similar Compounds
Calcium Pantothenate: Another form of calcium salt of pantothenic acid.
Sodium Pantothenate: The sodium salt of pantothenic acid.
Pantothenic Acid: The free acid form of vitamin B5.
Uniqueness
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate is unique due to its high stability and bioavailability compared to other forms of pantothenic acid. It is more stable in various formulations and has a longer shelf life, making it a preferred choice in pharmaceuticals and supplements.
Properties
IUPAC Name |
calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRRAEDIIGNDNU-OGFXRTJISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16CaNO5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.